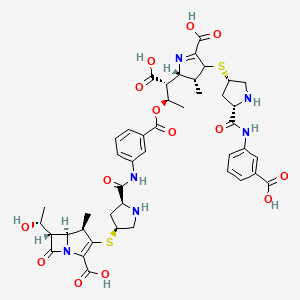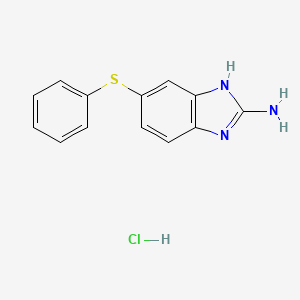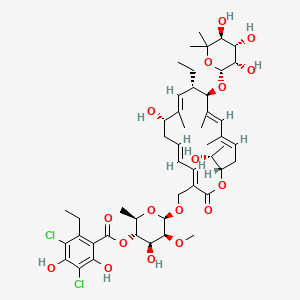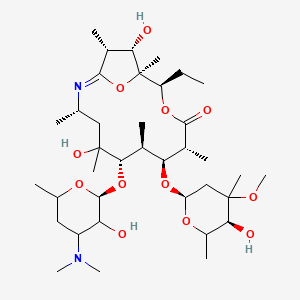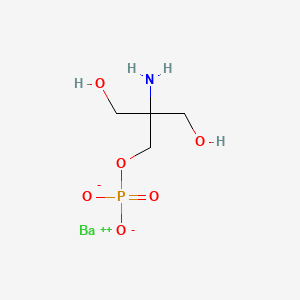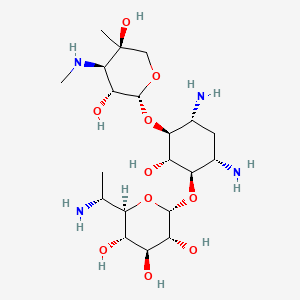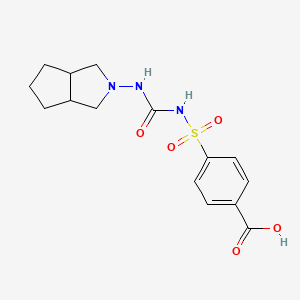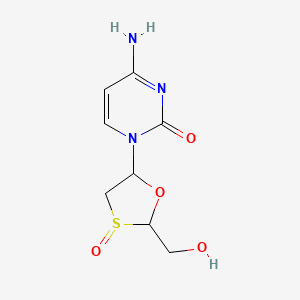
Lamivudine Impurity G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .
Molecular Structure Analysis
The molecular formula of Lamivudine Impurity G is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .Aplicaciones Científicas De Investigación
Anti-Retroviral Drug Delivery Systems
Lamivudine has been used in the development of novel anti-retroviral drug delivery systems. Specifically, it has been conjugated and loaded with other anti-HIV drugs onto G2 dendrimers, a type of nano-biopolymer . These nano-constructs have shown significant decrease in retroviral activity without any cell toxicity .
Treatment of HIV and Hepatitis B
Lamivudine is an effective anti-HIV pharmaceutical that is used for therapeutic purposes or prevention of HIV/AIDS . It has also been successfully applied to treat other viral diseases such as chronic Hepatitis B .
Prevention of HBV Reactivation in Chemotherapy
Patients with HBV infections who receive anticancer chemotherapy can face life-threatening complications due to HBV reactivation. Lamivudine is used, along with other antiretrovirals, to prevent the reactivation of the Hepatitis B virus during and after chemotherapy .
Sensitizing Cancer Cells to Chemotherapy
Lamivudine has been shown to sensitize cancer cells to chemotherapy . This means that it can enhance the effectiveness of chemotherapy in treating cancer.
Environmental Risk Assessment
Lamivudine has been studied for its environmental impacts as an emerging contaminant. Ecotoxicity bioassays have been employed to assess the environmental threat lamivudine poses to aquatic fauna and flora .
Degradation of Pharmaceutical Contaminants
Lamivudine has been used in the study of advanced oxidation processes (AOP) for the degradation of pharmaceutical contaminants, such as antiretrovirals, in the environment .
Potential Anti-COVID-19 Applications
Recent reports have proposed that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . In silico docking evidence suggests that Lamivudine may bind and possibly work as an inhibitor of the SARS-CoV-2 RdRp RNA polymerase .
Formulation of Solid Lipid Nanoparticles
Lamivudine has been used in the formulation of solid lipid nanoparticles (SLNs), which are a type of drug delivery system .
Safety And Hazards
While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .
Propiedades
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQAXFNQNADRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamivudine sulfoxide, (R)- | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

